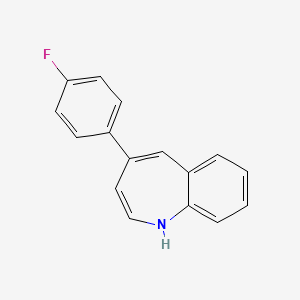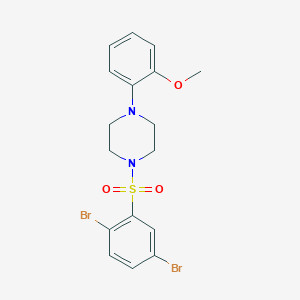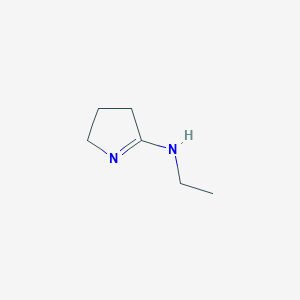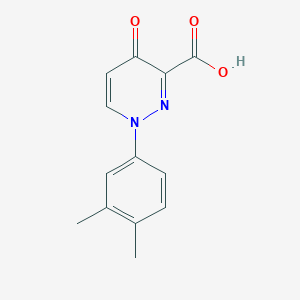
angiotensin II, Sar(1)-Me-Tyr(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin II, Sar(1)-Me-Tyr(4)- ist ein synthetisches Peptid-Analogon von Angiotensin II, einem wichtigen Hormon im Renin-Angiotensin-System. Diese Verbindung wurde entwickelt, um die biologische Aktivität von Angiotensin II nachzuahmen, wobei Modifikationen integriert wurden, die seine Stabilität und Spezifität verbessern. Angiotensin II spielt eine entscheidende Rolle bei der Regulierung des Blutdrucks, des Flüssigkeitshaushalts und des Gefäßtonus, indem es an spezifische Rezeptoren im Herz-Kreislauf-System bindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Angiotensin II, Sar(1)-Me-Tyr(4)- erfolgt über die Festphasen-Peptidsynthese (SPPS), eine weit verbreitete Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Addition von geschützten Aminosäuren. Die spezifischen Modifikationen, wie die Einarbeitung von Sarcosin (Sar) an Position 1 und methyliertem Tyrosin (Me-Tyr) an Position 4, werden während der Synthese eingeführt. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Angiotensin II, Sar(1)-Me-Tyr(4)- folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungsverfahren werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird optimiert, um die Produktionskosten zu minimieren und die Effizienz zu maximieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Angiotensin II, Sar(1)-Me-Tyr(4)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken oder anderen oxidativen Modifikationen führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen oder andere oxidierte Gruppen innerhalb des Peptids reduzieren.
Substitution: Spezifische Aminosäuren innerhalb des Peptids können durch andere Reste substituiert werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig eingesetzt.
Substitution: Aminosäurederivate und Kupplungsreagenzien werden während der Synthese verwendet, um bestimmte Substitutionen einzuführen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Disulfid-verbrückten Dimeren führen, während die Reduktion monomere Peptide liefert.
Analyse Chemischer Reaktionen
Types of Reactions
Angiotensin II, Sar(1)-Me-Tyr(4)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized groups within the peptide.
Substitution: Specific amino acids within the peptide can be substituted with other residues to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Amino acid derivatives and coupling reagents are used during the synthesis to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides.
Wissenschaftliche Forschungsanwendungen
Angiotensin II, Sar(1)-Me-Tyr(4)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Peptidsynthese, Struktur-Aktivitäts-Beziehungen und Peptid-Rezeptor-Interaktionen zu untersuchen.
Biologie: In der Forschung zum Renin-Angiotensin-System, zur Herz-Kreislauf-Physiologie und zu zellulären Signalwegen eingesetzt.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Bei der Entwicklung von Diagnostika, beim Medikamentenscreening und als Referenzstandard in der Qualitätskontrolle eingesetzt.
Wirkmechanismus
Angiotensin II, Sar(1)-Me-Tyr(4)- übt seine Wirkungen aus, indem es an Angiotensin-II-Rezeptoren bindet, hauptsächlich an den Angiotensin-II-Typ-1-Rezeptor (AT1R). Diese Bindung aktiviert eine Kaskade von intrazellulären Signalwegen, darunter die Aktivierung von G-Proteinen, Phospholipase C und die Freisetzung von intrazellulärem Kalzium. Diese Ereignisse führen zu einer Vasokonstriktion, einem erhöhten Blutdruck und anderen physiologischen Reaktionen. Die Modifikationen in Sar(1)-Me-Tyr(4)- verbessern seine Stabilität und Rezeptorspezifität, was es zu einem wertvollen Werkzeug für die Untersuchung der Angiotensin-II-Signalgebung macht.
Wirkmechanismus
Angiotensin II, Sar(1)-Me-Tyr(4)- exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. These events lead to vasoconstriction, increased blood pressure, and other physiological responses. The modifications in Sar(1)-Me-Tyr(4)- enhance its stability and receptor specificity, making it a valuable tool for studying angiotensin II signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Angiotensin II: Das natürliche Hormon, das den Blutdruck und den Flüssigkeitshaushalt reguliert.
Angiotensin I: Der Vorläufer von Angiotensin II, umgewandelt durch Angiotensin-Converting-Enzym (ACE).
Angiotensin III: Ein Metabolit von Angiotensin II mit ähnlichen, aber weniger starken Wirkungen.
Angiotensin IV: Ein weiterer Metabolit mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit
Angiotensin II, Sar(1)-Me-Tyr(4)- ist einzigartig aufgrund seiner spezifischen Modifikationen, die seine Stabilität und Rezeptorspezifität verbessern. Diese Modifikationen machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen und bieten im Vergleich zu natürlichem Angiotensin II Vorteile in Bezug auf Stabilität und Selektivität.
Eigenschaften
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAVNPIJIPGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)



![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)






